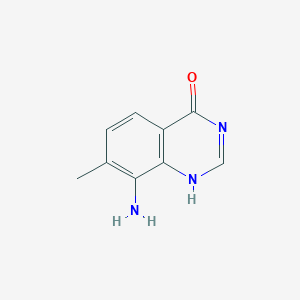
8-amino-7-methyl-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified as “8-amino-7-methyl-1H-quinazolin-4-one” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of “8-amino-7-methyl-1H-quinazolin-4-one” involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions under controlled conditions. These reactions may include steps such as carbonization, sulfonation, and other modifications to achieve the desired chemical structure .
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up using optimized methods to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters to maintain consistency and quality .
化学反応の分析
Types of Reactions
“8-amino-7-methyl-1H-quinazolin-4-one” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include a variety of oxidized, reduced, and substituted derivatives of "this compound" .
科学的研究の応用
Anticancer Activity
AMQ and its derivatives have been extensively studied for their anticancer properties. Research has indicated that quinazolinone derivatives can inhibit the activity of key proteins involved in cancer cell proliferation, such as the epidermal growth factor receptor (EGFR). For example, compounds derived from AMQ have shown potent inhibitory effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116), with IC50 values ranging from 2.90 to 18.60 µM depending on the specific derivative used .
Antimicrobial Properties
AMQ has been evaluated for its antimicrobial efficacy against a range of pathogens. Studies have demonstrated that certain derivatives exhibit significant antibacterial and antifungal activities, particularly against gram-positive bacteria. The introduction of specific substituents at various positions on the quinazolinone ring has been shown to enhance these activities .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its mechanism involves the modulation of inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .
Synthesis Techniques
The synthesis of AMQ typically involves several chemical reactions, including oxidation, reduction, and substitution reactions. Common methods include:
- Oxidation : This process is used to modify the electronic properties of the compound.
- Substitution Reactions : These reactions allow for the introduction of functional groups that can enhance biological activity.
A notable method includes the use of dimethyl sulfoxide (DMSO) in a reaction with substituted 2-amino benzamides to yield quinazolinone scaffolds efficiently .
Green Chemistry Approaches
Recent advancements focus on environmentally friendly synthesis methods that reduce waste and improve yield. For instance, new protocols have been developed that utilize less hazardous reagents and solvents while maintaining high efficiency in producing AMQ derivatives .
Pharmaceutical Industry
AMQ serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents for cancer and infectious diseases. Its derivatives are being investigated for their potential as novel antibiotics and anticancer drugs .
Material Science
In addition to its biological applications, AMQ is being explored for use in material science due to its unique chemical properties. It can be utilized in the development of polymers and other materials that require specific chemical functionalities for enhanced performance.
Case Studies
作用機序
The mechanism of action of “8-amino-7-methyl-1H-quinazolin-4-one” involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to “8-amino-7-methyl-1H-quinazolin-4-one” include other chemical entities with comparable structures and properties. These compounds may share similar functional groups or chemical backbones, making them of interest for comparative studies.
Uniqueness
The uniqueness of “this compound” lies in its specific chemical structure and properties, which distinguish it from other similar compounds. This uniqueness makes it valuable for specific applications and research purposes.
特性
IUPAC Name |
8-amino-7-methyl-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-5-2-3-6-8(7(5)10)11-4-12-9(6)13/h2-4H,10H2,1H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOROXGIVCVYEIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)N=CN2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1)C(=O)N=CN2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














